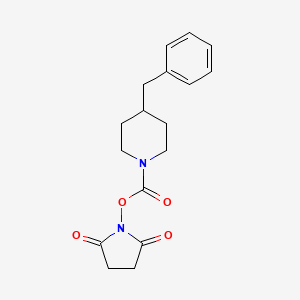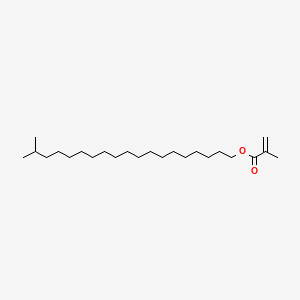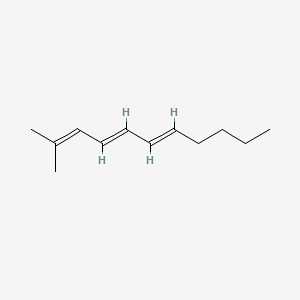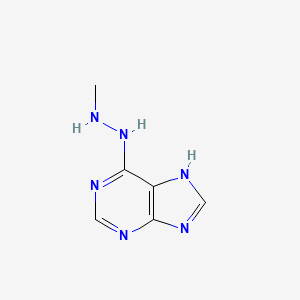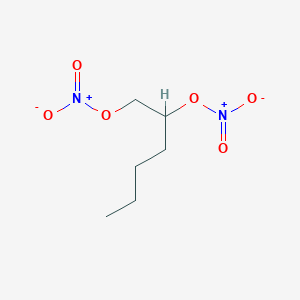
1,2-Hexanediol, dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hexandiol dinitrate is an organic compound with the molecular formula C6H12N2O6 It is a derivative of 1,2-hexanediol, where both hydroxyl groups are replaced by nitrate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Hexandiol dinitrate can be synthesized through the nitration of 1,2-hexanediol. The nitration process typically involves the reaction of 1,2-hexanediol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to avoid decomposition and ensure high yield.
Industrial Production Methods
Industrial production of 1,2-hexandiol dinitrate follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to achieve high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Hexandiol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of hexanedioic acid derivatives.
Reduction: Regeneration of 1,2-hexanediol.
Substitution: Formation of various substituted hexanediol derivatives.
Scientific Research Applications
1,2-Hexandiol dinitrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-hexandiol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This activation results in the relaxation of smooth muscle cells and vasodilation, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Hexanediol: The parent compound with hydroxyl groups instead of nitrate groups.
Isosorbide dinitrate: Another nitrate ester with similar vasodilatory properties.
1,6-Hexanediol: A related diol with a different carbon chain length.
Uniqueness
1,2-Hexandiol dinitrate is unique due to its specific structure and the presence of nitrate groups, which impart distinct chemical and biological properties. Its ability to release nitric oxide upon decomposition differentiates it from other similar compounds and makes it valuable in various applications.
Properties
CAS No. |
110539-07-6 |
|---|---|
Molecular Formula |
C6H12N2O6 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-nitrooxyhexan-2-yl nitrate |
InChI |
InChI=1S/C6H12N2O6/c1-2-3-4-6(14-8(11)12)5-13-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
YUWYAYLMKPCSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
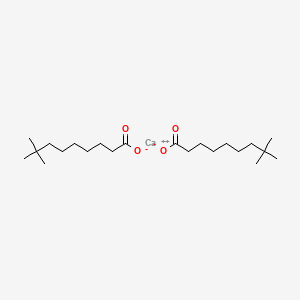




![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
